(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Overview
Description
(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a difluoromethyl group attached to a piperidine ring, which is further connected to another piperidine ring through a methanone linkage.
Preparation Methods
The synthesis of (4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Difluoromethylpiperidine Intermediate: This step involves the introduction of the difluoromethyl group to the piperidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Coupling Reaction: The difluoromethylpiperidine intermediate is then coupled with a piperidin-2-ylmethanone precursor. This coupling reaction can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.
Industrial Chemistry: It is employed in the development of new materials and chemical processes, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone can be compared with other similar compounds, such as:
(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone: This compound lacks the difluoromethyl group, which may result in different chemical properties and biological activities.
(4-(Trifluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone: The presence of a trifluoromethyl group instead of a difluoromethyl group can lead to variations in reactivity and potency.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
[4-(difluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-11(14)9-4-7-16(8-5-9)12(17)10-3-1-2-6-15-10/h9-11,15H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSWLDJAGQRQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(CC2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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